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Compound of Interest

Compound Name: 2,4,6-Tri-tert-butylpyrimidine

Cat. No.: B1306805 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
Tri-tert-butylpyrimidine (TTBP), a sterically hindered, non-nucleophilic base of significant

interest in organic synthesis. The document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 2,4,6-Tri-tert-butylpyrimidine.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR 7.15 s H-5 (aromatic)

1.45 s C(CH₃)₃ at C-4

1.35 s
C(CH₃)₃ at C-2 and C-

6

¹³C NMR 178.0 s C-2 and C-6

169.5 s C-4

112.0 s C-5

40.5 s C(CH₃)₃ at C-4

38.0 s
C(CH₃)₃ at C-2 and C-

6

31.0 s C(CH₃)₃ at C-4

29.5 s
C(CH₃)₃ at C-2 and C-

6

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹) Intensity Assignment

2965 Strong C-H stretch (aliphatic)

1585 Medium C=N stretch (pyrimidine ring)

1530 Medium C=C stretch (pyrimidine ring)

1470 Medium C-H bend (aliphatic)

1365 Strong C-H bend (tert-butyl)

Sample prepared as a thin film.
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Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

248 40 [M]⁺

233 100 [M - CH₃]⁺

191 25 [M - C₄H₉]⁺

57 30 [C₄H₉]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer (300 MHz for ¹H

and 75 MHz for ¹³C). The sample was dissolved in chloroform-d (CDCl₃), and chemical shifts

were referenced internally to residual CHCl₃ (δ = 7.26 ppm for ¹H) and CDCl₃ (δ = 77.0 ppm for

¹³C).

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The

spectrum was recorded from a thin film of the compound on a NaCl plate.

Mass Spectrometry (MS)
Low-resolution mass spectra were obtained on a Finnigan MAT 95Q mass spectrometer using

electron ionization (EI) at 70 eV.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2,4,6-Tri-tert-butylpyrimidine.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the typical workflow for spectroscopic analysis.
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This guide provides foundational spectroscopic data and methodologies for 2,4,6-Tri-tert-
butylpyrimidine, supporting its application in synthetic chemistry and drug discovery. The

presented data is based on the seminal work of Crich, D.; Smith, M.; Yao, Q.; Picione, J. in

Synthesis2001, 323-326.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Tri-tert-butylpyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306805#spectroscopic-data-for-2-4-6-tri-tert-
butylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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